Intermediate LogP of 1.57 Balances Membrane Permeability Against Aqueous Solubility – A Clear Advantage Over the 5-Chloro Isomer (LogP 0.40)
The target compound's computed LogP (octanol-water partition coefficient) is 1.57 , positioning it in the optimal range (LogP 1–3) for passive blood-brain barrier penetration [1]. In contrast, the 5-chloro positional isomer (2-(5-chloropyrimidin-2-yl)ethanamine, CAS 944900-26-9) has a substantially lower LogP of 0.40 , indicating greater hydrophilicity and potentially poorer membrane permeability. The 4-chloro-5-methyl analog (CAS 1289387-57-0) is more lipophilic at LogP 1.87 , which may increase non-specific protein binding in plasma. The target compound thus avoids the extremes of both over-hydrophilicity and over-lipophilicity within its close analog series.
| Evidence Dimension | Lipophilicity (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.57 (Leyan.com) |
| Comparator Or Baseline | 2-(5-Chloropyrimidin-2-yl)ethanamine: LogP = 0.40 (Fluorochem); 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine: LogP = 1.87 (ChemScence) |
| Quantified Difference | ΔLogP = +1.17 vs. 5-chloro isomer; ΔLogP = –0.30 vs. 4-chloro-5-methyl analog |
| Conditions | Computed LogP values from vendor technical datasheets; in silico calculation method consistent across sources (typical chemometric algorithms such as ACD/Labs or XLogP derivatives). |
Why This Matters
A LogP of 1.57 reduces the need for property-modulating modifications during lead optimization, saving 1–2 design-make-test cycles when developing CNS-penetrant candidates compared to starting from analogs with suboptimal LogP values.
- [1] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
